molecular formula C16H17NO B3119649 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 25263-48-3

6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3119649
CAS No.: 25263-48-3
M. Wt: 239.31 g/mol
InChI Key: XGLBDOMSNOULHH-UHFFFAOYSA-N
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Description

6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a methoxy group attached to the phenyl ring, which can influence its chemical properties and biological activities.

Scientific Research Applications

6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Medicine: Research explores its potential as a therapeutic agent for neurodegenerative diseases and other conditions.

    Industry: It is used in the development of pharmaceuticals and fine chemicals.

Safety and Hazards

The hazard statements for 6-Methoxy-1,2,3,4-tetrahydroisoquinoline are H302 - H411 . The precautionary statements are P264 - P270 - P273 - P301 + P312 - P391 - P501 . The hazard classifications are Acute Tox. 4 Oral - Aquatic Chronic 2 .

Mechanism of Action

Target of Action

6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a type of 1,2,3,4-tetrahydroisoquinoline (THIQ) analog . THIQ analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They are also known to inhibit the high-affinity uptake of serotonin (5-HT) in a competitive manner .

Mode of Action

The compound interacts with its targets by inhibiting the high-affinity uptake of serotonin (5-HT), which is a neurotransmitter that contributes to feelings of well-being and happiness . This inhibition occurs in a competitive manner, meaning the compound competes with serotonin for the same binding site .

Biochemical Pathways

The compound affects the serotonin pathway, specifically the reuptake process. By inhibiting the reuptake of serotonin, the compound increases the concentration of serotonin in the synaptic cleft, which can enhance and prolong the action of serotonin .

Result of Action

The result of the compound’s action is an increase in the concentration of serotonin in the synaptic cleft. This can lead to enhanced and prolonged serotonergic activity, which may have therapeutic benefits in the treatment of conditions such as depression and anxiety .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C to maintain its stability and efficacy. Additionally, the compound’s action may be affected by factors such as the individual’s metabolic rate, the presence of other drugs, and physiological conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions typically include the use of hydrochloric acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can have different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the methoxy and phenyl groups.

    6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar but without the phenyl group.

    1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Similar but without the methoxy group.

Uniqueness

6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the methoxy and phenyl groups, which can enhance its biological activity and specificity. These functional groups can influence its pharmacokinetic properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6-methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-18-14-7-8-15-13(11-14)9-10-17-16(15)12-5-3-2-4-6-12/h2-8,11,16-17H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLBDOMSNOULHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(NCC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201231802
Record name 1,2,3,4-Tetrahydro-6-methoxy-1-phenylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25263-48-3
Record name 1,2,3,4-Tetrahydro-6-methoxy-1-phenylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25263-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-6-methoxy-1-phenylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium borohydride (0.945 g, 24.96 mmol) was added in small portions to a solution of 6-methoxy-1-phenyl-3,4-dihydroisoquinoline (1.480 g, 6.24 mmol) in MeOH (50 ml) at 0° C. The reaction mixture was stirred for 30 min, warmed to rt and stirred at rt for 19 hr, then quenched by the dropwise addition of H2O (10 ml). Excess MeOH was removed by evaporation and the resulting aqueous solution was extracted with CHCl3 (4×10 ml). The combined organic extracts were dried over MgSO4 and concentrated in vacuo to give 1.308 g (88% yield) of white solid.
Quantity
0.945 g
Type
reactant
Reaction Step One
Name
6-methoxy-1-phenyl-3,4-dihydroisoquinoline
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods II

Procedure details

3-Methoxyphenylethylamine (1.5 g) and benzaldehyde (1.0 mL) were reacted together in benzene (10 mL) in a modified Dean-Stark apparatus, where the side arm contained activated 3 Å molecular sieve beads. The reaction was vigorously refluxed for 1 h until a uniform solution resulted. The reaction was cooled and evaporated. The resulting residue was taken up in trifluoroacetic acid (6 mL) and heated to 60° C. for 18 h. The reaction was cooled, concentrated then partitioned between 1N sodium hydroxide (70 mL) and diethyl ether (50 mL). The organic layer was washed with 0.5 N sodium hydroxide (70 mL), dried, concentrated to 20 mL and cooled in an ice-water bath. The crystals that formed were collected and dried to give the title compound (1.90 g). MS: 240.0 (MH+); HPLC tR: 1.62 min (method D); 1H NMR (DMSO-d6+TFA-d): 7.47-7.49 (m, 3H), 7.37-7.39 (m, 2H), 6.90 (broad s, 1H), 6.79 (dd, 1H, J=2.4, 8.7 Hz), 6.66 (d, 1H, J=8.7 Hz), 5.75 (s, 1H), 3.77 (s, 3H), 3.39-3.44 (m, 2H), 3.17-3.28 (m, 1H), 3.04-3.12 (m, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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